molecular formula C18H19N3O6 B271111 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

Numéro de catalogue B271111
Poids moléculaire: 373.4 g/mol
Clé InChI: WPHVPQGMUQRTAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as MMPIP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological and psychiatric disorders, making MMPIP a promising candidate for therapeutic development.

Mécanisme D'action

The mechanism of action of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves its selective antagonism of mGluR7, which is involved in the regulation of neurotransmitter release in the brain. By blocking the activity of this receptor, this compound may modulate glutamate release and exert therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, enhancing cognitive function, and modulating the activity of various neurotransmitter systems in the brain. These effects have been linked to the selective antagonism of mGluR7 by this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester for lab experiments is its selectivity for mGluR7, which allows for more precise modulation of glutamate release in the brain. However, one limitation is that this compound may have off-target effects on other glutamate receptors, which may complicate interpretation of results.

Orientations Futures

There are several future directions for research on 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, including:
1. Further exploration of its therapeutic potential in various neurological and psychiatric disorders, particularly anxiety and depression.
2. Investigation of its potential as a tool for studying the role of mGluR7 in neurotransmitter release and brain function.
3. Development of more selective and potent analogs of this compound for therapeutic and research applications.
4. Examination of the potential for this compound to modulate other neurotransmitter systems in the brain, such as dopamine and serotonin.
5. Investigation of the safety and tolerability of this compound in humans, with the goal of advancing it towards clinical development.

Méthodes De Synthèse

The synthesis of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves several steps, including the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 5-methylisoxazole-3-carboxylic acid to form the corresponding amide. This amide is then treated with methyl chloroformate to form the methyl ester, which is further reacted with pyrrolidine-3-carboxylic acid to yield this compound.

Applications De Recherche Scientifique

1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to have selective antagonistic activity against mGluR7, which is involved in the regulation of glutamate release in the brain. This activity has been linked to the potential therapeutic effects of this compound, particularly in the treatment of anxiety and depression.

Propriétés

Formule moléculaire

C18H19N3O6

Poids moléculaire

373.4 g/mol

Nom IUPAC

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C18H19N3O6/c1-11-7-15(20-27-11)19-16(22)10-26-18(24)12-8-17(23)21(9-12)13-3-5-14(25-2)6-4-13/h3-7,12H,8-10H2,1-2H3,(H,19,20,22)

Clé InChI

WPHVPQGMUQRTAT-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

SMILES canonique

CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.